molecular formula C14H12F3NO5S2 B2520448 Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 882747-59-3

Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B2520448
CAS No.: 882747-59-3
M. Wt: 395.37
InChI Key: LFEBQSVMPSKFQK-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS: Not explicitly provided; molecular formula: C₁₄H₁₂F₃NO₅S₂) is a sulfonamide-containing thiophene derivative characterized by a trifluoroethylsulfonyl group attached to a phenoxy ring, which is further linked to a methyl-esterified thiophene carboxylic acid moiety. Key properties include a molecular weight of 395.4 g/mol and a purity of ≥95% . The compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing trifluoroethylsulfonyl group and the aromatic thiophene core, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[4-(2,2,2-trifluoroethylsulfonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5S2/c1-22-13(19)12-11(6-7-24-12)23-10-4-2-9(3-5-10)18-25(20,21)8-14(15,16)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBQSVMPSKFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of various compounds.

  • Molecular Formula : C14H12F3NO5S2
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 882747-52-6

The compound's structure includes a thiophene carboxylate moiety and a sulfonamide group, which are both known to contribute to biological activity.

The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their function.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake.
  • Targeting Specific Receptors : The phenoxy and thiophene groups may provide specificity towards certain biological receptors or pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, the presence of a trifluoromethyl moiety has been shown to enhance the anti-cancer activity of isoxazole derivatives against various cancer cell lines such as MCF-7 and PC-3, with IC50 values indicating significant potency .

CompoundCell LineIC50 (µM)Mechanism
4-(Trifluoromethyl)isoxazoleMCF-73.09Apoptosis induction
Non-trifluoromethyl analogueMCF-719.72N/A

Antimicrobial Activity

The sulfonamide component of this compound suggests potential antimicrobial properties. Sulfonamides are well-documented for their antibacterial effects by inhibiting bacterial folic acid synthesis.

Case Studies

  • Study on Trifluoromethylated Compounds : A study demonstrated that trifluoromethylated derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to their non-trifluoromethylated counterparts. The mechanism involved apoptosis through caspase activation .
  • Antimicrobial Evaluation : In vitro studies on related sulfonamide compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

a) Methyl 3-(2-{[(2,2,2-Trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS: 882747-52-6)
  • Structural Difference: The sulfonylamino group is attached to the ortho position of the phenoxy ring instead of the para position .
  • Implications :
    • Altered steric interactions due to proximity of the sulfonyl group to the thiophene ring.
    • Reduced solubility compared to the para isomer due to increased molecular planarity .
  • Molecular Weight : 395.4 g/mol (identical to the target compound) .
b) Methyl 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS: 900019-25-2)
  • Structural Difference : Replacement of the trifluoroethylsulfonyl group with a 2-fluorobenzoyl group .
  • Lower metabolic stability compared to sulfonamide derivatives due to esterase susceptibility .

Derivatives with Modified Core Structures

a) Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o)
  • Structural Difference : Incorporation of a tetrahydrobenzo[b]thiophene core and an ethoxy-oxoethyl side chain .
  • Implications :
    • Increased rigidity due to the saturated benzo-thiophene ring.
    • Higher polarity from the hydroxyl group, improving aqueous solubility .
  • Molecular Weight : 390.14 g/mol .
b) 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic Acid (CAS: 882747-64-0)
  • Structural Difference : Replacement of the trifluoroethylsulfonyl group with a benzylsulfonyl group and a free carboxylic acid .
  • Implications: Increased hydrophobicity due to the benzyl group. Potential for hydrogen bonding via the carboxylic acid, enhancing target binding .
  • Molecular Weight : 389.45 g/mol .

Complex Derivatives with Extended Functional Groups

Methyl 3-({2-[(2-{[2-(2-Chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
  • Structural Difference: Addition of a chloro-fluorophenoxy-acetyl side chain and a sulfanyl linkage .
  • Implications :
    • Enhanced biological activity due to halogenated aromatic groups.
    • Higher molecular complexity reduces synthetic yield .
  • Molecular Weight : 508.97 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Notable Properties References
Methyl 3-(4-{[(2,2,2-Trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate C₁₄H₁₂F₃NO₅S₂ 395.4 Para-trifluoroethylsulfonyl High purity (≥95%), electron-withdrawing
Methyl 3-(2-{[(2,2,2-Trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate C₁₄H₁₂F₃NO₅S₂ 395.4 Ortho-trifluoroethylsulfonyl Reduced solubility
Methyl 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate C₁₉H₁₃FNO₄S ~389.4 2-Fluorobenzoyl Enhanced π-π stacking
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₅NO₅S 390.14 Tetrahydrobenzo-thiophene core Increased rigidity, higher polarity
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic Acid C₁₈H₁₅NO₅S₂ 389.45 Benzylsulfonyl, free carboxylic acid Hydrophobic, hydrogen-bonding capability

Research Findings and Implications

  • Bioactivity: Halogenated derivatives (e.g., 2-fluorobenzoyl or chloro-fluorophenoxy variants) show higher predicted binding affinities in computational models, suggesting utility in drug discovery .
  • Synthetic Challenges : Isomeric purity (e.g., para vs. ortho substitution) significantly impacts physicochemical properties, necessitating precise chromatographic separation methods .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the trifluoroethylsulfonyl group (δ ~3.5–4.0 ppm for -SO₂-NH-) and ester moiety (δ ~3.8 ppm for -COOCH₃) .
  • Mass Spectrometry (HRMS) : To validate the molecular ion peak (expected m/z ~435.04 for C₁₅H₁₃F₃NO₅S₂) .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) .

How can researchers resolve discrepancies in reported biological activities of similar thiophene derivatives?

Q. Advanced

  • Comparative SAR Studies : Analyze structural analogs (e.g., variations in sulfonamide substituents or ester groups) to identify key pharmacophores. For example, replacing trifluoroethyl with methyl groups reduces metabolic stability .
  • Validation Assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate confounding variables. Use orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

What strategies optimize reaction yields in sulfonamide coupling steps during synthesis?

Q. Advanced

  • Solvent Optimization : Use anhydrous DMF to enhance nucleophilicity of the phenoxy group .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation .
  • Temperature Control : Maintain 0–5°C during exothermic coupling reactions to minimize side products .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (skin irritation hazard) .
  • Ventilation : Use fume hoods due to potential respiratory toxicity from sulfonamide dust .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

How does the trifluoroethylsulfonyl group influence the compound's pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vitro (e.g., t₁/₂ > 6 hrs in hepatocyte assays) .
  • Permeability : LogP calculations (e.g., ~2.8) suggest moderate blood-brain barrier penetration, validated using Caco-2 cell models .

What are the key functional groups affecting this compound's reactivity?

Q. Basic

  • Thiophene Ring : Susceptible to electrophilic substitution at the 5-position .
  • Sulfonamide Group : Acts as a hydrogen-bond donor for target interactions (e.g., with protease active sites) .
  • Methyl Ester : Hydrolyzes slowly in physiological pH to the carboxylic acid, altering solubility .

What in silico methods predict target interactions for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases or kinases, leveraging the sulfonamide’s affinity for ATP-binding pockets .
  • QSAR Modeling : Train models on datasets of similar thiophene derivatives to predict IC₅₀ values against COX-2 or EGFR targets .

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